

Physicochemical properties of Acetone O-pentafluorophenylmethyl-oxime

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Compound of Interest

Compound Name:	Acetone O-pentafluorophenylmethyl-oxime
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An In-Depth Technical Guide to the Physicochemical Properties of **Acetone O-pentafluorophenylmethyl-oxime**

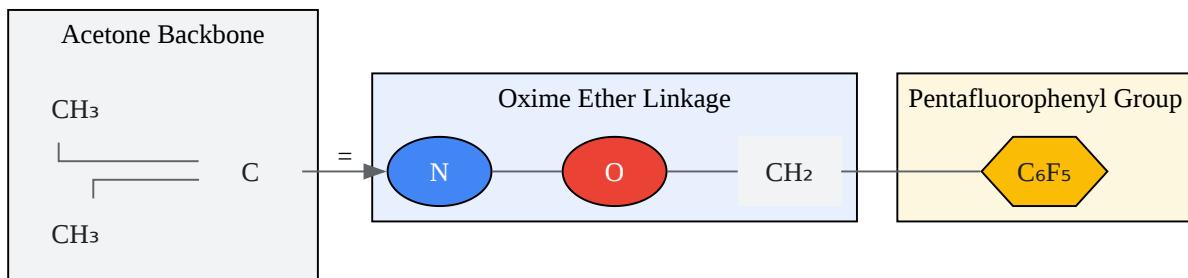
Introduction

Acetone O-pentafluorophenylmethyl-oxime, also identified in analytical contexts as an O-pentafluorobenzyl oxime (PFBO) derivative of acetone, is a synthetic ketoxime ether of significant interest to researchers in analytical chemistry, materials science, and drug development.[1][2] Its molecular architecture, which combines a simple acetone backbone with the robust oxime ether linkage and the unique pentafluorophenylmethyl moiety, imparts a distinct set of physicochemical properties. The strong electron-withdrawing nature of the five fluorine atoms profoundly influences the molecule's stability, volatility, and detectability, making it an exemplary derivatizing agent for trace analysis.[3][4]

This technical guide provides an in-depth exploration of the core physicochemical properties of **Acetone O-pentafluorophenylmethyl-oxime**. Moving beyond a simple data sheet, this document elucidates the causal relationships between the molecule's structure and its functional characteristics. We will delve into its quantitative properties, stability profile, and logical synthetic pathways, offering field-proven insights for its practical application and characterization.

Part 1: Molecular Structure and Core Identifiers

The functionality of **Acetone O-pentafluorophenylmethyl-oxime** is fundamentally derived from its three key structural components: the isopropylidene group ($(\text{CH}_3)_2\text{C}=\text{}$), the stable oxime ether linkage ($=\text{N}-\text{O}-\text{CH}_2-$), and the terminal pentafluorophenyl ring (C_6F_5). The oxime ether bond is known for being significantly more resistant to hydrolysis than corresponding imine or hydrazone linkages, a critical feature for applications in aqueous or biological media.
[5][6][7] The pentafluorophenyl group, a common motif in medicinal and materials chemistry, imparts high lipophilicity and thermal stability while serving as a powerful electrophore for analytical detection.[4][8]



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Diagram 1: Key structural components of the molecule.

Table 1: Core Molecular Identifiers

Identifier	Value	Source
Chemical Name	Acetone O-pentafluorophenylmethyl-oxime	-
Synonyms	Acetone, (O-pentafluorobenzyl)oxime; Acetone, PFBO	[1] [2] [9]
CAS Number	899828-53-6	[10]
Molecular Formula	C ₁₀ H ₈ F ₅ NO	[1] [2] [10]
Molecular Weight	253.17 g/mol	[1] [10]
InChI Key	DLIFNTQMBOCKTL-UHFFFAOYSA-N	[1] [2] [9]

| SMILES | CC(C)=NOCc1c(F)c(F)c(F)c(F)c1F |[\[1\]](#) |

Part 2: Physicochemical Data and Practical Interpretation

The utility of a chemical compound in a research setting is dictated by its physical properties. The data presented below, largely derived from computational models, provides a strong predictive framework for the behavior of **Acetone O-pentafluorophenylmethyl-oxime** in experimental contexts.

Table 2: Calculated Physicochemical Properties

Property	Value	Unit	Method	Source
logP oct/wat	3.295	-	Crippen	[1]
log ₁₀ WS	-4.51	mol/L	Crippen	[1]
Normal Boiling Point (Tboil)	575.11	K (302 °C)	Joback	[1]
Enthalpy of Vaporization (ΔvapH°)	45.16	kJ/mol	Joback	[1]
GC Retention Index (Non-polar)	1167.00	-	Experimental	[1] [2]

| GC Retention Index (Polar) | 1466.00 | - | Experimental |[\[1\]](#)[\[9\]](#) |

Expert Interpretation and Causality:

- Lipophilicity and Solubility (logP & logWS): A calculated logP of 3.295 indicates that the molecule is significantly lipophilic ("fat-loving"). This is a direct consequence of the large, nonpolar surface area contributed by the pentafluorophenylmethyl group. Consequently, its predicted aqueous solubility is extremely low (log₁₀WS of -4.51 corresponds to $\sim 3.1 \times 10^{-5}$ mol/L). For the researcher, this means the compound will readily dissolve in organic solvents like dichloromethane, ethyl acetate, or hexanes but will be practically insoluble in aqueous buffers unless a co-solvent is used. This high lipophilicity is also a key predictor of its potential to cross biological membranes.
- Volatility (Boiling Point & ΔvapH°): The high calculated boiling point suggests that this compound is a liquid or low-melting solid at standard temperature and pressure. Its volatility, while lower than that of acetone itself, is sufficient for analysis by gas chromatography (GC), especially at the elevated temperatures used in GC ovens. This property is central to its primary application as a derivatizing agent for GC analysis.
- Chromatographic Behavior (Retention Indices): The experimental retention indices are invaluable for analytical method development. A retention index of 1167 on a non-polar

column (like a DB-5) and 1466 on a polar column (like a WAX-type) provides a precise, standardized measure of its elution time relative to n-alkanes. The significant increase in retention index on a polar column indicates strong interactions between the molecule (likely the polar oxime ether linkage and the fluorine atoms) and the polar stationary phase. This data is a self-validating system for its identification in complex mixtures.

Part 3: Stability and Reactivity Profile

- **Hydrolytic Stability:** The oxime ether linkage is the cornerstone of this molecule's stability. Unlike imines, which are often readily hydrolyzed in the presence of water, oxime ethers exhibit remarkable stability, particularly around neutral pH.^{[6][7]} However, this stability is pH-dependent. The linkage can be cleaved under strongly acidic conditions, which catalyze the hydrolysis reaction back to acetone, hydroxylamine, and pentafluorobenzyl alcohol.^{[5][7]} Therefore, for long-term storage, the compound should be kept in a dry, neutral environment.
- **Thermal Stability:** The use of this compound in gas chromatography, which involves temperatures exceeding 250-300°C, is a strong indicator of its high thermal stability.^[2] The aromatic C-F bonds are exceptionally strong, and the overall structure does not possess obvious thermally labile groups, making it well-suited for high-temperature applications.
- **Reactivity:** The primary locus of reactivity on this molecule is the pentafluorophenyl ring. While the ether linkage is far less reactive than the corresponding pentafluorophenyl ester, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution under harsh conditions. However, under typical laboratory and physiological conditions, the molecule is relatively inert, which is a desirable trait for a derivatization or bioconjugation reagent.

Part 4: Synthesis and Characterization Strategy

A logical and efficient synthesis of **Acetone O-pentafluorophenylmethyl-oxime** follows a two-step protocol. This approach ensures high yields and straightforward purification.

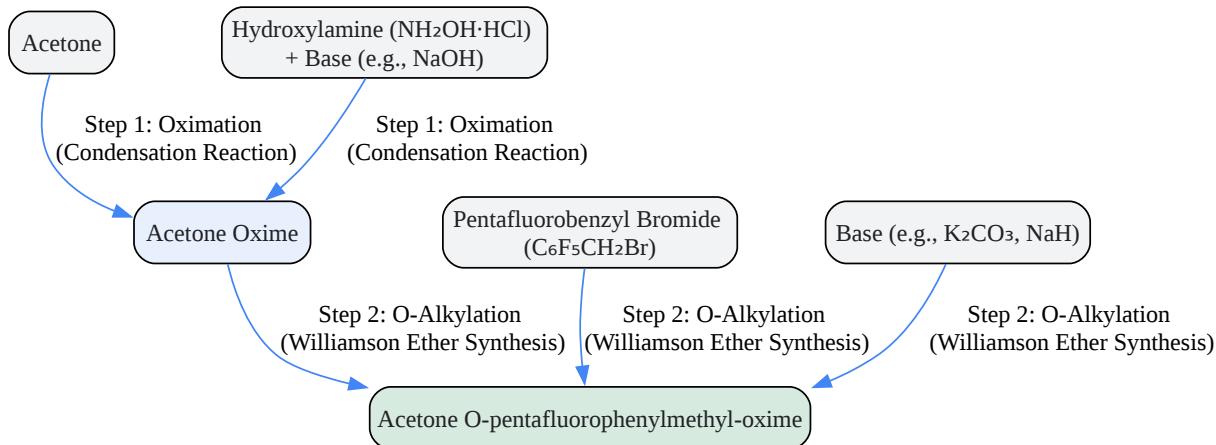
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Diagram 2: Two-step synthesis workflow.

Experimental Protocol: Synthesis

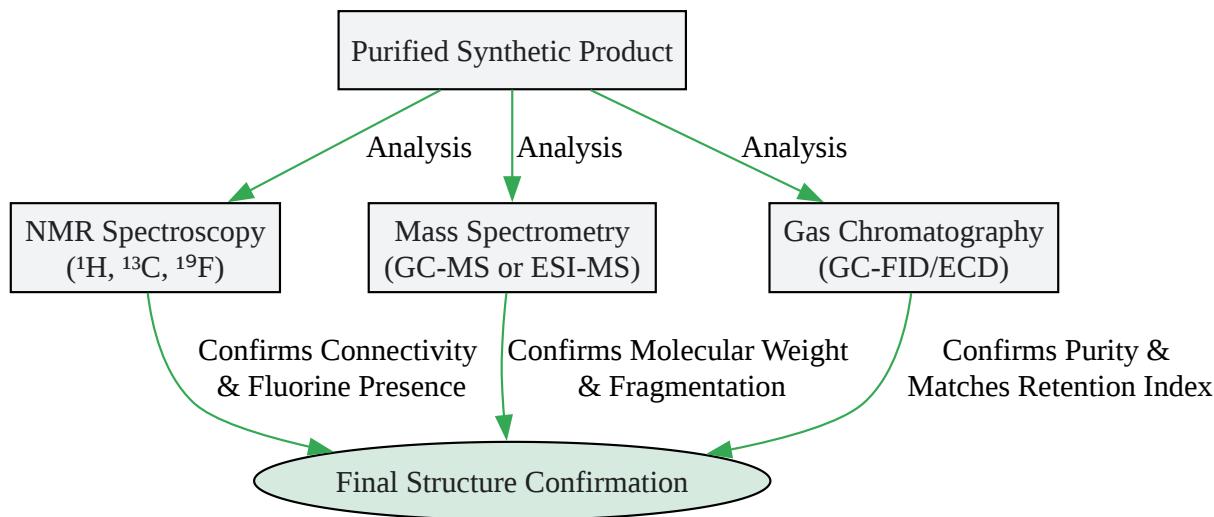
- Step 1: Synthesis of Acetone Oxime.
 - Rationale: This is a classic condensation reaction between a ketone and hydroxylamine to form the foundational oxime structure.[11][12]
 - Procedure:
 1. Dissolve hydroxylamine hydrochloride in water in a round-bottom flask.
 2. In a separate beaker, prepare an equimolar solution of sodium hydroxide in water and cool it in an ice bath.
 3. Slowly add the cold sodium hydroxide solution to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.
 4. Add an equimolar amount of acetone to the reaction mixture.

5. Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
6. Upon completion, extract the product into an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield acetone oxime, typically as a white crystalline solid.[13]

- Step 2: O-Alkylation with Pentafluorobenzyl Bromide.
 - Rationale: This step employs a Williamson ether synthesis, a robust method for forming ethers. A base is used to deprotonate the hydroxyl group of the oxime, creating a nucleophilic oximate anion that then displaces the bromide from pentafluorobenzyl bromide.
 - Procedure:
 1. Dissolve the acetone oxime from Step 1 in an anhydrous polar aprotic solvent such as acetonitrile or DMF.
 2. Add a slight excess (e.g., 1.5 equivalents) of a suitable base, such as potassium carbonate (a mild base) or sodium hydride (a strong base, for faster reaction).
 3. Stir the mixture for 30 minutes to ensure complete formation of the oximate anion.
 4. Add an equimolar amount of pentafluorobenzyl bromide dropwise to the suspension.
 5. Heat the reaction mixture (e.g., to 60-80°C) to drive the reaction to completion. Monitor by TLC.
 6. After cooling, quench the reaction with water and extract the final product into an organic solvent.
 7. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography on silica gel.

Protocol: Structural Characterization

To ensure the integrity of the synthesized product, a multi-faceted analytical approach is required. This constitutes a self-validating system for structural confirmation.



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Diagram 3: Workflow for analytical characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expect to see singlets for the two methyl groups of the acetone backbone and a singlet for the benzylic -CH₂- group.
 - ¹³C NMR: Will show distinct signals for the methyl carbons, the C=N carbon, the benzylic carbon, and the carbons of the C₆F₅ ring (with characteristic C-F coupling).
 - ¹⁹F NMR: This is the most definitive technique. It will show characteristic multiplets for the ortho, meta, and para fluorine atoms on the pentafluorophenyl ring, confirming its presence and substitution pattern.
- Mass Spectrometry (MS):
 - Analysis should reveal a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (~253.17 m/z).

- Collision-induced dissociation (MS/MS) would likely show characteristic fragmentation patterns, such as the cleavage of the $C_6F_5CH_2-$ group, providing further structural evidence.[\[14\]](#)

Part 5: Applications in Research and Drug Development

The unique properties of **Acetone O-pentafluorophenylmethyl-oxime** make it a valuable tool for specialized applications.

- Analytical Derivatization Agent: This is the most prominent application. Carbonyl compounds (aldehydes and ketones) are often difficult to analyze directly by GC due to poor volatility or thermal stability. Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine converts them into their PFBO derivatives, such as the title compound. This derivatization dramatically improves their chromatographic properties and introduces a polyfluorinated tag, which allows for highly sensitive detection using an Electron Capture Detector (ECD) or mass spectrometry.
- Building Block in Medicinal Chemistry:
 - Stable Linker: The robust oxime ether linkage is increasingly used in bioconjugation and the assembly of complex molecules.[\[7\]](#)[\[14\]](#) It provides a stable connection point that can withstand a range of physiological conditions.
 - Pharmacokinetic Modulation: The C_6F_5 group is a bioisostere for a phenyl group. Its introduction into a drug candidate can block sites of metabolic oxidation (C-H bonds are replaced by stable C-F bonds), potentially increasing the molecule's half-life. Its high lipophilicity can also be used to tune a drug's ability to cross cellular membranes.

Conclusion

Acetone O-pentafluorophenylmethyl-oxime is more than a simple derivative; it is a carefully designed molecule whose physicochemical properties are a direct result of its composite structure. Its high lipophilicity, thermal stability, and hydrolytic resistance make it an ideal tool for demanding analytical applications. For researchers and drug development professionals, understanding the interplay between its acetone core, stable oxime ether linker, and electron-

deficient aromatic ring is key to leveraging its full potential in creating novel analytical methods and complex molecular architectures.

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